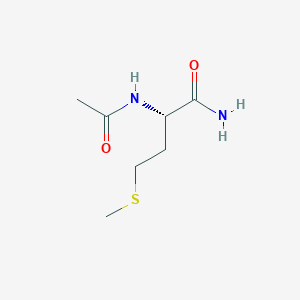

Ac-met-nh2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQATZBTQNYZFO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetylmethioninamide (Ac-Met-NH2): Structure, Molecular Weight, and Characterization

Introduction: The Significance of Modified Amino Acids in Scientific Research

In the realms of biochemistry, pharmacology, and drug development, the modification of amino acids and peptides is a cornerstone of innovation. These modifications, often involving the termini of the molecules, can dramatically alter their physicochemical properties, bioavailability, and biological activity. This guide focuses on a specific modified amino acid, N-acetylmethioninamide, ubiquitously known by its condensed formula, Ac-Met-NH2.

This compound is a derivative of the essential amino acid L-methionine, featuring two critical modifications: an N-terminal acetylation and a C-terminal amidation. N-terminal acetylation, the addition of an acetyl group (CH₃CO-) to the alpha-amino group, is one of the most common protein modifications in eukaryotes, affecting as many as 85% of human proteins.[1] This modification neutralizes the positive charge of the N-terminus, which can enhance the molecule's stability by protecting it from enzymatic degradation by aminopeptidases.[1]

Conversely, C-terminal amidation involves the conversion of the C-terminal carboxyl group (-COOH) into a carboxamide group (-CONH₂). This modification removes the negative charge at the C-terminus, bringing the peptide mimic closer to its native protein counterpart and often enhancing its biological activity and stability.[2] The study of molecules like this compound provides researchers with a fundamental understanding of how these modifications influence molecular behavior, offering a building block for the design of novel peptides and therapeutic agents with improved pharmacokinetic profiles.

Chemical Structure and Physicochemical Properties

The unambiguous identification and characterization of this compound begin with a thorough understanding of its chemical structure.

Systematic Name: (2S)-2-acetamido-4-(methylthio)butanamide

Synonyms: Ac-L-Met-NH2, N-acetyl-L-methioninamide[2]

CAS Number: 23361-37-7[2]

Chemical Formula: C₇H₁₄N₂O₂S[2]

The structure of this compound incorporates the methionine side chain, which includes a thioether group, making it one of the two sulfur-containing proteinogenic amino acids. The N-terminus is capped with an acetyl group, and the C-terminus is an amide.

Molecular Weight Determination: A Foundational Calculation

The molecular weight of a compound is a fundamental property, crucial for its quantification and identification, particularly in mass spectrometry. It can be expressed as either the monoisotopic mass or the average molecular weight.

1. Monoisotopic Mass Calculation

The monoisotopic mass is calculated using the mass of the most abundant naturally occurring isotope of each element.[3] This value is of paramount importance in high-resolution mass spectrometry.

The calculation is as follows:

-

Monoisotopic Mass = (7 × Mass of ¹²C) + (14 × Mass of ¹H) + (2 × Mass of ¹⁴N) + (2 × Mass of ¹⁶O) + (1 × Mass of ³²S)

-

Monoisotopic Mass = (7 × 12.000000) + (14 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) + (1 × 31.972071)

-

Monoisotopic Mass = 84.000000 + 14.10955 + 28.006148 + 31.98983 + 31.972071

-

Monoisotopic Mass = 190.0776 Da

2. Average Molecular Weight Calculation

The average molecular weight is determined by summing the standard atomic weights of the constituent atoms, which are the weighted averages of the natural abundances of all isotopes of that element.[4][5]

The calculation is as follows:

-

Average Molecular Weight = (7 × Atomic Weight of C) + (14 × Atomic Weight of H) + (2 × Atomic Weight of N) + (2 × Atomic Weight of O) + (1 × Atomic Weight of S)

-

Average Molecular Weight = (7 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) + (1 × 32.06)

-

Average Molecular Weight = 84.077 + 14.112 + 28.014 + 31.998 + 32.06

-

Average Molecular Weight = 190.261 g/mol [2]

| Parameter | Value | Source |

| Chemical Formula | C₇H₁₄N₂O₂S | [2] |

| CAS Number | 23361-37-7 | [2] |

| Monoisotopic Mass | 190.0776 Da | Calculated |

| Average Molecular Weight | 190.261 g/mol | [2] |

| Melting Point | 146 - 151 °C | [2] |

| Appearance | White to off-white powder/solid | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through standard peptide chemistry techniques, often involving a solution-phase or solid-phase approach. Below is a representative workflow for the synthesis of an N-acetylated, C-amidated amino acid.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Solid-Phase Synthesis

-

Resin Preparation: Start with a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: Couple Fmoc-L-methionine to the resin using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of methionine by treating the resin with a solution of 20% piperidine in DMF.

-

N-terminal Acetylation: Acetylate the newly freed N-terminal amine by reacting the resin-bound methionine with acetic anhydride and a non-nucleophilic base such as DIPEA in DMF. This step "caps" the N-terminus.

-

Cleavage and Deprotection: Cleave the this compound from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect the methionine side chain.

-

Purification: Precipitate the crude product in cold diethyl ether, then purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Final Product: Lyophilize the pure fractions to obtain this compound as a white, fluffy powder.

Analytical Characterization

Rigorous analytical techniques are essential to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of peptides and their derivatives.[6] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: Analytical RP-HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Expected Outcome: A single, sharp peak indicates a high degree of purity. The retention time will depend on the specific column and gradient conditions but will reflect the moderate hydrophobicity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to elucidate the structure through fragmentation analysis (MS/MS).

Expected Mass Spectrum:

-

Full Scan (MS1): The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.0854 (monoisotopic) or 191.27 (average).

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion is expected to yield characteristic b- and y-ions. N-terminal acetylation is known to promote the formation of a diagnostic b₁-ion.

Predicted Fragmentation Pathway:

Caption: Predicted key fragments in the tandem mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and connectivity of the molecule.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Amide Protons (NH): The N-acetyl amide proton and the C-terminal amide protons are expected to appear as broad singlets or multiplets in the region of 7.5-8.5 ppm.

-

Alpha-Proton (α-CH): The proton on the alpha-carbon, adjacent to the acetylated nitrogen, will be a multiplet around 4.2-4.5 ppm.

-

Side Chain Protons (β-CH₂, γ-CH₂, S-CH₃):

-

The β- and γ-protons will appear as multiplets between 1.8-2.6 ppm.

-

The thioether methyl protons (S-CH₃) will be a sharp singlet around 2.1 ppm.

-

-

Acetyl Protons (Ac-CH₃): The methyl protons of the acetyl group will be a sharp singlet around 1.9 ppm.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the 170-175 ppm region for the amide and acetyl carbonyls.

-

Alpha-Carbon (α-C): The alpha-carbon should resonate around 50-55 ppm.

-

Side Chain Carbons (β-C, γ-C, S-CH₃):

-

β- and γ-carbons are expected in the 25-35 ppm range.

-

The S-methyl carbon will be around 15 ppm.

-

-

Acetyl Carbon (Ac-CH₃): The acetyl methyl carbon will appear around 22-24 ppm.

Conclusion

N-acetylmethioninamide (this compound) serves as an exemplary model for understanding the impact of terminal modifications on amino acids. Its structure, characterized by N-terminal acetylation and C-terminal amidation, imparts increased stability and neutrality, making it a valuable tool for researchers in peptide design and drug development. The systematic approach to its synthesis, purification, and detailed characterization through HPLC, mass spectrometry, and NMR spectroscopy, as outlined in this guide, provides a robust framework for its scientific investigation and application.

References

- Wu, W., Goldstein, G., Adams, C., Matthews, R. H., & Ercal, N. (2005). Separation and quanti cation ofN-acetyl-l-cysteine. andN-acetyl-cysteine-amide by HPLC. with uorescence detection.

-

PubChem. (n.d.). N-acetyl-L-methionine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-acetylmethioninate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

-

Engineering LibreTexts. (2021). 5: Molecular Weight Averages. Retrieved from [Link]

-

IonSource. (2005). Monoisotopic and Average Mass. Retrieved from [Link]

- Gani, O., & Engh, R. A. (2010). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 21(9), 1549–1558.

- Aksnes, H., Ree, R., & Arnesen, T. (2019). Co-translational, Post-translational, and Non-canonical N-Terminal Acetylation of Proteins. FEBS Journal, 286(12), 2909-2927.

- Conlon, J. M. (2010). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 611, 213–222.

- Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6.

-

IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

-

Britannica. (2023). Atomic weight. Retrieved from [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 431–439.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]

- 2. N-acetyl-D-methionine | C7H13NO3S | CID 6991987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

N-Acetyl-L-methioninamide CAS number 23361-37-7

An In-Depth Technical Guide to N-Acetyl-L-methioninamide (CAS 23361-37-7)

Abstract

N-Acetyl-L-methioninamide (Ac-L-Met-NH2) is the acetylated amide derivative of the essential amino acid L-methionine. While structurally similar to the more extensively studied N-Acetyl-L-methionine (Ac-L-Met-OH), the terminal amide moiety of Ac-L-Met-NH2 imparts distinct physicochemical properties that influence its stability, bioavailability, and formulation characteristics. This guide provides a comprehensive technical overview of Ac-L-Met-NH2, covering its chemical properties, a robust synthesis strategy, proposed metabolic pathways, detailed analytical protocols for characterization, and current and prospective applications. The document is designed to serve as a foundational resource for professionals in biochemistry, drug development, and cosmetic science, synthesizing established data with field-proven methodologies to facilitate further research and application.

Core Molecular Profile and Physicochemical Properties

N-Acetyl-L-methioninamide is a stable, white to off-white crystalline solid.[1] Its structure consists of an L-methionine backbone where the primary amine is protected by an acetyl group and the carboxylic acid is converted to a primary amide. This modification neutralizes the charge of the C-terminus, which can significantly alter its solubility, membrane permeability, and susceptibility to enzymatic degradation compared to its carboxylic acid counterpart.

Table 1: Physicochemical and Identification Properties of N-Acetyl-L-methioninamide

| Property | Value | Source(s) |

| CAS Number | 23361-37-7 | [1][2][3] |

| Molecular Formula | C₇H₁₄N₂O₂S | [1][3] |

| Molecular Weight | 190.27 g/mol | [1] |

| Synonyms | Ac-L-Met-NH2, Acetyl-L-methionine amide | [1][2][4][5] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 146 - 151 °C | [1] |

| Optical Rotation | [α]²⁴/D = -8 ± 1° (c=1 in methanol) | [1] |

| Storage Conditions | 0 - 8 °C, Store at Room Temperature | [1][2][4] |

| PubChem ID | 536763 | [1] |

Synthesis and Manufacturing Workflow

While N-Acetyl-L-methioninamide is commercially available, understanding its synthesis is crucial for custom labeling studies (e.g., with ¹³C or ¹⁵N) or process development. A reliable and high-yield synthesis can be achieved via a two-step process starting from L-methionine.

Step 1: N-Acetylation of L-Methionine

The first step involves the selective acetylation of the alpha-amino group of L-methionine. A well-established method utilizes acetic anhydride under controlled pH conditions in an aqueous alkaline solution.[6] This approach is efficient and minimizes the formation of byproducts like oxazolones, which can occur in purely acidic conditions.

Protocol 2.1: Synthesis of N-Acetyl-L-methionine (Intermediate)

-

Dissolution: Dissolve L-methionine (1.0 eq) in a suitable volume of deionized water containing sodium hydroxide (approx. 2.0 eq).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to manage the exothermic reaction.

-

Acetylation: Add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.

-

pH Control (Critical): Throughout the addition, maintain the pH of the mixture between 8.0 and 10.0 by concurrently adding an aqueous solution of NaOH (e.g., 4M). Maintaining this pH range ensures the amino group remains sufficiently nucleophilic for acetylation while minimizing hydrolysis of the anhydride.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Acidification & Isolation: Acidify the reaction mixture to pH 2-3 with a strong acid (e.g., HCl or H₂SO₄). The N-Acetyl-L-methionine product, being less water-soluble at low pH, will precipitate. The product can then be isolated by filtration, washed with cold water, and dried under vacuum.

Step 2: Amidation of N-Acetyl-L-methionine

The conversion of the intermediate's carboxylic acid to the primary amide is efficiently performed using standard peptide coupling chemistry. This involves activating the carboxyl group to facilitate nucleophilic attack by an ammonia source.

Protocol 2.2: Synthesis of N-Acetyl-L-methioninamide

-

Dissolution: Dissolve N-Acetyl-L-methionine (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes at 0 °C to form the activated ester intermediate.

-

Ammonia Addition: Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7N, 1.5 eq), to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

-

Workup & Purification: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield pure N-Acetyl-L-methioninamide.

Synthesis Workflow Diagram

Caption: Proposed metabolic conversion of N-Acetyl-L-methioninamide to L-methionine.

Analytical and Quality Control Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of N-Acetyl-L-methioninamide.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of N-Acetyl-L-methioninamide and quantifying it in various matrices. The method separates the compound from potential impurities, such as the starting materials or hydrolysis products.

Protocol 4.1: Purity Analysis by RP-HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 phase provides sufficient hydrophobic retention for this moderately polar analyte.

-

Mobile Phase A: 0.1% Formic Acid in Deionized Water. (For MS compatibility) [7]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detector: UV, 210 nm. The amide bond provides sufficient absorbance at this wavelength.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in a 50:50 mixture of water:acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for unambiguous structural confirmation. The spectrum provides a unique fingerprint based on the chemical environment of each proton.

Protocol 4.2: Structural Confirmation by ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of N-Acetyl-L-methioninamide in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation: The expected signals are as follows:

-

~1.9 ppm (singlet, 3H): Acetyl group (CH₃-C=O).

-

~2.0 ppm (singlet, 3H): Thioether methyl group (S-CH₃).

-

~1.8-2.1 ppm (multiplet, 2H): Beta-methylene group (β-CH₂).

-

~2.5 ppm (triplet, 2H): Gamma-methylene group (γ-CH₂).

-

~4.2-4.4 ppm (multiplet, 1H): Alpha-proton (α-CH).

-

~7.0-7.5 ppm (broad singlets, 2H): Primary amide protons (-CONH₂).

-

~8.0-8.3 ppm (doublet, 1H): Acetyl amide proton (-NH-C=O).

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with LC (LC-MS), is used to confirm the molecular weight and can provide fragmentation data for further structural elucidation. [8] Protocol 4.3: Molecular Weight Confirmation by LC-MS

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. This mode is highly efficient for protonating the amide and acetyl groups.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₇H₁₅N₂O₂S]⁺: 191.0854. High-resolution mass spectrometry (HRMS) should detect this mass with <5 ppm error.

Analytical Data Summary

Table 2: Expected Analytical Characterization Data

| Technique | Parameter | Expected Result |

| HPLC | Retention Time | Dependent on exact conditions, but should be a single major peak >98% purity. |

| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to acetyl, thioether, α, β, γ protons, and two distinct amide NH signals. |

| HRMS (ESI+) | m/z of [M+H]⁺ | 191.0854 ± 5 ppm |

General Analytical Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. AC-MET-NH2 | 23361-37-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. CAS 23361-37-7: this compound | CymitQuimica [cymitquimica.com]

- 6. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 7. Separation of N-Acetyl-methionine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Terminal Acetylation of Methionine in Proteins

Introduction: The First Modification, A Lasting Impact

N-terminal acetylation (Nt-acetylation), the covalent addition of an acetyl group to the α-amino group of a protein's first amino acid, is one of the most abundant protein modifications in eukaryotes, affecting upwards of 80% of all human proteins.[1][2][3] This seemingly simple modification, catalyzed by a family of N-terminal acetyltransferases (NATs), has profound and diverse consequences for a protein's life, influencing its stability, folding, interactions, and subcellular localization.[4][5][6]

A critical decision point in this process involves the initiator methionine (iMet). For every protein synthesized in eukaryotes, the journey begins with methionine. A crucial enzymatic crossroads then determines the final N-terminal state: either the iMet is cleaved by methionine aminopeptidases (MetAPs), exposing the penultimate residue for subsequent acetylation, or the iMet itself is retained and acetylated.[7][8] This guide focuses specifically on the latter scenario—the Nt-acetylation of methionine—a modification with distinct enzymatic machinery and unique functional consequences that are pivotal in cellular homeostasis and increasingly implicated in human disease.

This document provides a technical overview for researchers, scientists, and drug development professionals, delving into the core biochemical decisions governing iMet acetylation, its multifaceted roles in protein regulation, its connection to pathology, and the methodologies employed to study this critical modification.

Part 1: The Co-Translational Decision: To Cleave or to Acetylate?

The fate of the initiator methionine is decided co-translationally, as the nascent polypeptide chain emerges from the ribosome exit tunnel.[9][10] This decision is governed by the interplay between two key enzyme families: Methionine Aminopeptidases (MetAPs) and specific N-terminal Acetyltransferases (NATs).

The "Rules" of Methionine Excision

The primary determinant for iMet cleavage by MetAPs is the identity of the residue at position two (the P1' position).[8][11] If the side chain of this amino acid is small (e.g., Glycine, Alanine, Serine, Cysteine, Threonine, Proline, and Valine), MetAPs can efficiently cleave the iMet.[12][13] This exposes the new N-terminal residue, which is often a substrate for the major NAT complex, NatA.[13][14]

Conversely, if the penultimate residue has a large or bulky side chain, MetAP activity is inhibited, and the iMet is retained.[11] It is this population of proteins—those that retain their iMet—that become the primary candidates for direct N-terminal methionine acetylation.

The Methionine-Targeting NATs

When iMet is retained, specific NATs are responsible for its acetylation. These enzymes recognize the N-terminal methionine in the context of the subsequent amino acid sequence. The primary NATs targeting iMet include:

-

NatB: This complex acetylates methionine when it is followed by an acidic (Asp, Glu) or amidic (Asn, Gln) residue.[4][5]

-

NatC, NatE, and NatF: These NATs act on proteins where methionine is followed by a hydrophobic or amphipathic residue.[4][5][13]

This enzymatic specificity ensures that a large proportion of proteins retaining their iMet are efficiently acetylated, neutralizing their N-terminal positive charge and transforming the terminus into a more hydrophobic entity.[2][5]

Figure 1: Co-translational decision-making at the N-terminus.

Part 2: Functional Consequences of Methionine Acetylation

The addition of an acetyl group to the initiator methionine is not a mere biochemical footnote; it is a critical regulatory event that dictates protein function and fate.

Regulation of Protein Stability: The Ac/N-Degron Pathway

One of the most significant roles of Nt-acetylation is its function in protein degradation via the N-degron pathways.[5][15] An N-degron is a sequence or feature at the N-terminus that marks a protein for ubiquitination and subsequent proteasomal degradation.[16][17]

Nt-acetylation of methionine can create a specific type of N-degron known as an "Ac/N-degron".[15][18] This acetylated methionine, along with other acetylated residues like Ala, Val, Ser, Thr, and Cys, can be recognized by E3 ubiquitin ligases, such as Doa10 (MARCH6 in mammals).[5][18] This discovery functionally linked the vast machinery of Nt-acetylation directly to the ubiquitin-proteasome system.[16]

However, the relationship is complex. In many contexts, the Ac/N-degron is "conditional." For instance, it can be shielded from recognition when the protein is correctly folded or part of a larger complex, acting as a quality control mechanism to degrade unassembled or misfolded subunits.[15][17] Conversely, in other cases, Nt-acetylation can protect proteins from degradation by masking alternative degradation signals.[2][4] The ultimate outcome—stabilization or degradation—is highly context- and substrate-dependent.

Figure 2: The Ac/N-degron pathway for acetylated methionine.

Modulation of Protein Interactions and Function

By neutralizing the positive charge and increasing hydrophobicity at the N-terminus, iMet acetylation can directly influence protein structure and its interactions with other molecules.[5][6]

-

Protein Folding and Aggregation: For some proteins, Nt-acetylation is crucial for proper folding. In the case of α-synuclein, implicated in Parkinson's disease, Nt-acetylation of Met1 enhances its membrane interaction and can accelerate the formation of pathological aggregates.[4][6]

-

Subcellular Localization: The N-terminus can act as a targeting signal. Acetylation can modify or create such signals, directing proteins to specific cellular compartments like membranes or organelles.[2][14]

-

Enzyme Activity: The chemical alteration of the N-terminus can allosterically regulate the activity of enzymes by subtly changing their conformation.

Summary of Functional Roles

| Function | Mechanism of Action | Key Consequence |

| Protein Stability | Creation of an "Ac/N-degron" recognized by E3 ubiquitin ligases (e.g., Doa10/MARCH6). | Can lead to targeted degradation, serving as a quality control mechanism.[15][18] |

| Protein Folding | Alters local charge and hydrophobicity, influencing the initial stages of polypeptide chain collapse. | Can promote correct folding or, in some cases, enhance aggregation propensity (e.g., α-synuclein).[4][6] |

| Protein-Protein Interaction | The acetylated N-terminus can form a specific binding interface or sterically hinder other interactions. | Modulates the formation and stability of protein complexes.[3][4] |

| Subcellular Targeting | Modifies N-terminal signals, particularly for membrane-associated proteins. | Influences protein localization and function within specific cellular compartments.[2][14] |

Part 3: Implications in Disease and Drug Development

Given its fundamental role in protein homeostasis, it is unsurprising that dysregulation of Nt-acetylation is linked to numerous human diseases, including cancer and neurodevelopmental disorders.[2][3] The enzymes responsible, particularly the NATs, are emerging as attractive targets for therapeutic intervention.

NATs as Therapeutic Targets

-

Cancer: Several NATs have been implicated in cancer progression.[2] For instance, the catalytic subunit of NatA, NAA10, has been shown to have roles in cancer cell proliferation, and its knockdown can sensitize cancer cells to other drugs.[19][20] Specific NATs that acetylate methionine, such as NatC, are also crucial for protecting certain proteins from degradation, and their inhibition could be a strategy to destabilize oncoproteins.[2]

-

Targeted Inhibitor Development: The development of potent and selective NAT inhibitors is an active area of research.[21] Bisubstrate inhibitors, which link a peptide substrate mimic to a coenzyme A analog, have shown high potency and selectivity for specific NATs, including NatD (NAA40).[3][22][23] These compounds serve as valuable chemical probes to interrogate NAT function and represent a promising starting point for drug development.[19]

The ability to modulate the acetylation status of specific protein subsets—such as those retaining their initiator methionine—opens up new avenues for targeted therapies aimed at correcting protein stability or function in a disease context.[21]

Part 4: Methodologies for Studying N-terminal Methionine Acetylation

Investigating Nt-acetylation requires specialized proteomic and biochemical techniques. The primary challenge is to isolate and identify N-terminal peptides from the far more abundant internal peptides generated during protein digestion.[24]

N-Terminomics: A Proteomics Approach

Mass spectrometry (MS)-based proteomics is the gold standard for identifying Nt-acetylation on a global scale.[4][24] "N-terminomics" workflows are designed to specifically enrich for N-terminal peptides.

A Self-Validating N-Terminomics Workflow (TAILS-based):

The following protocol is based on the principle of Terminal Amine Isotopic Labeling of Substrates (TAILS), which uses chemical labeling to block all primary amines (lysine side chains and free N-termini) followed by depletion of internal peptides.

Protocol: Negative Selection Workflow for N-terminal Peptide Enrichment

-

Protein Extraction & Quantification:

-

Lyse cells or tissues in a denaturing buffer (e.g., 8 M urea) with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA or Bradford assay. A control sample (e.g., from a NAT knockout cell line) should be processed in parallel.

-

-

Reduction and Alkylation:

-

Reduce disulfide bonds with 5 mM DTT for 30 min at 37°C.

-

Alkylate free cysteines with 15 mM iodoacetamide for 30 min at room temperature in the dark.

-

-

Chemical Acetylation (Blocking Step):

-

Causality: This step is critical. All free primary amines (N-termini and lysine ε-amino groups) are blocked by chemical acetylation. This ensures that after trypsin digestion, only the newly generated internal peptide N-termini will have a free amine. Naturally acetylated N-termini remain unchanged and are protected.

-

Add acetic anhydride (or an isotopic version for quantification) to the protein solution and maintain a basic pH (~8.0) with a buffer like triethylammonium bicarbonate. React for 1 hour at room temperature. Quench the reaction by adding hydroxylamine.

-

-

Protein Digestion:

-

Dilute the urea concentration to < 2 M to ensure enzyme activity.

-

Digest the protein sample with trypsin (enzyme:substrate ratio of 1:50) overnight at 37°C. Trypsin cleaves C-terminal to arginine and lysine residues. Because lysines were blocked in the previous step, trypsin will only cleave after arginine.[24]

-

-

Enrichment of N-terminal Peptides:

-

Causality: This is the negative selection step. A specialized polymer with aldehyde groups is used to bind and deplete all peptides with a free N-terminus (i.e., the internal peptides). The original, blocked N-terminal peptides (both naturally and chemically acetylated) do not react and remain in the supernatant.

-

Add the sample to the depletion polymer (e.g., HPG-ALD) and incubate for 2-4 hours.

-

Centrifuge to pellet the polymer and the bound internal peptides. Collect the supernatant, which is now enriched for N-terminal peptides.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the enriched peptide fraction by LC-MS/MS.[4]

-

Search the resulting spectra against a protein database. Specify N-terminal acetylation (+42.0106 Da) as a variable modification on methionine and other residues.

-

Self-Validation: The data from the control (e.g., NAT knockout) sample should show a significant reduction in specific Nt-acetylation events, validating the biological findings. The presence of chemically acetylated N-termini serves as an internal control for the efficiency of the blocking and enrichment steps.

-

Figure 3: Workflow for N-terminomics using negative selection.

Conclusion

The N-terminal acetylation of initiator methionine is a widespread and functionally critical co-translational modification. It represents a key regulatory node, influencing protein stability through the Ac/N-degron pathway, modulating protein interactions, and ensuring proper protein function. The enzymatic machinery governing this modification—the interplay between MetAPs and specific NATs—provides a layer of control over the proteome that is essential for cellular health. As our understanding of the links between NAT dysregulation and human disease deepens, the development of targeted inhibitors and advanced proteomic methods will be paramount. For researchers in basic science and drug development, a thorough understanding of this fundamental process is not just beneficial—it is essential for dissecting complex biological systems and designing the next generation of targeted therapeutics.

References

-

N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Journal of Experimental Botany.[Link]

-

N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. National Institutes of Health.[Link]

-

The pathways of N-terminal processing. ResearchGate.[Link]

-

N-terminal processing: the methionine aminopeptidase and N alpha-acetyl transferase families. PubMed.[Link]

-

Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation. National Institutes of Health.[Link]

-

N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. PubMed Central.[Link]

-

Expression and purification of methionine aminopeptidases and N-terminal acetyltransferases. PubMed.[Link]

-

Protein N-terminal acylation: An emerging field in bacterial cell physiology. PubMed Central.[Link]

-

N-terminal acetylation of cellular proteins creates specific degradation signals. PubMed.[Link]

-

Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. PubMed Central.[Link]

-

Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases. PubMed Central.[Link]

-

The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. PubMed Central.[Link]

-

Timing and specificity of cotranslational nascent protein modification in bacteria. PNAS.[Link]

-

N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. bioRxiv.[Link]

-

Spotlight on protein N-terminal acetylation. ResearchGate.[Link]

-

Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin. Springer Nature Experiments.[Link]

-

The mechanism of N-terminal acetylation of proteins. Semantic Scholar.[Link]

-

N-terminal acetylation. Wikipedia.[Link]

-

Illuminating the impact of N-terminal acetylation: from protein to physiology. PubMed Central.[Link]

-

Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D. PubMed Central.[Link]

-

Novel Method for N-Terminal Acetylation Prediction. Genomics, Proteomics & Bioinformatics.[Link]

-

Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors. PubMed.[Link]

-

Novel Bisubstrate Inhibitors for Protein N-Terminal Acetyltransferase D. PubMed.[Link]

-

N-degron pathways. PNAS.[Link]

-

N-Terminal Methionine Processing. PubMed Central.[Link]

-

N-terminal Protein Processing: A Comparative Proteogenomic Analysis. PubMed Central.[Link]

-

Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D. ResearchGate.[Link]

-

Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. PubMed Central.[Link]

-

Design, Synthesis, and Kinetic Characterization of Protein N-Terminal Acetyltransferase Inhibitors. ResearchGate.[Link]

-

The Science Behind N-Acetyl-L-methionine: Properties and Applications. Iris Biotech.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 3. Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 5. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-terminal processing: the methionine aminopeptidase and N alpha-acetyl transferase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression and purification of methionine aminopeptidases and N-terminal acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. N-terminal Protein Processing: A Comparative Proteogenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. biorxiv.org [biorxiv.org]

- 16. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The N-Terminal Methionine of Cellular Proteins as a Degradation Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-terminal acetylation of cellular proteins creates specific degradation signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Exploring the Value of Acetylation Level Detection in Drug Development: Developing Innovative Drugs Targeting Protein Modifications [en.biotech-pack.com]

- 22. Novel Bisubstrate Inhibitors for Protein N-Terminal Acetyltransferase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protein N-terminal acylation: An emerging field in bacterial cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-methioninamide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: The Significance of N-Acetyl-L-methioninamide in Scientific Research

N-Acetyl-L-methioninamide is a derivative of the essential amino acid L-methionine, characterized by an acetylated N-terminus and an amidated C-terminus. This modification removes the zwitterionic nature typical of free amino acids, resulting in a neutral molecule that mimics a peptide bond at both ends. This structure makes N-Acetyl-L-methioninamide and its class of N-acetyl amino acid amides invaluable tools in various research applications, particularly in the study of protein and peptide chemistry. They serve as models to investigate the intrinsic properties of amino acid side chains, such as hydrophobicity, without the confounding influence of charged termini. Understanding the solubility and stability of N-Acetyl-L-methioninamide is paramount for its effective use in experimental design, formulation development, and ensuring the integrity of research outcomes.

This guide provides a comprehensive overview of the known physicochemical properties of N-Acetyl-L-methioninamide, methodologies for its characterization, and an in-depth analysis of its expected solubility and stability based on data from closely related compounds.

I. Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of N-Acetyl-L-methioninamide is crucial for predicting its behavior in various experimental settings. While extensive data for this specific molecule is limited, key parameters have been established.

Molecular Structure and Key Features

N-Acetyl-L-methioninamide possesses a molecular formula of C₇H₁₄N₂O₂S and a molecular weight of 190.26 g/mol . The key structural features that dictate its properties are:

-

Acetylated N-terminus: This modification neutralizes the positive charge of the alpha-amino group, increasing lipophilicity.

-

Amidated C-terminus: This neutralizes the negative charge of the alpha-carboxyl group, further contributing to its non-ionic character.

-

Methionine Side Chain (-CH₂CH₂SCH₃): This thioether-containing side chain is relatively nonpolar and susceptible to oxidation.

Hydrophobicity

The hydrophobicity of an amino acid side chain is a critical determinant of protein folding and interaction. N-acetyl amino acid amides are excellent models for quantifying this property. The hydrophobicity of the methionine side chain has been determined by measuring the partition coefficient of N-Acetyl-L-methioninamide in an n-octanol/water system[1].

Table 1: Hydrophobicity Data for N-Acetyl-L-methioninamide

| Parameter | Value | Reference |

| log D (pH 7.1) | -0.66 | [1] |

This negative log D value indicates a higher preference for the aqueous phase over the nonpolar octanol phase, classifying the methionine side chain, within this molecular context, as moderately hydrophilic.

Synthesis of N-Acetyl-L-methioninamide

The synthesis of N-Acetyl-L-methioninamide is a critical first step for its study and application. A common laboratory-scale synthesis involves a multi-step process starting from L-methionine.

Experimental Protocol: Synthesis of N-Acetyl-L-methioninamide

-

Esterification: L-methionine is first converted to its methyl ester using thionyl chloride in methanol. This protects the carboxylic acid group.

-

N-Acetylation: The resulting methionine methyl ester is then acetylated using acetic anhydride in the presence of a base, such as sodium bicarbonate, to yield N-acetyl-L-methionine methyl ester.

-

Amidation: The methyl ester is subsequently converted to the amide by treatment with ammonia in methanol.

-

Purification: The final product, N-Acetyl-L-methioninamide, is purified by recrystallization.

Caption: Workflow for equilibrium solubility determination.

III. Stability and Degradation Pathways

The stability of N-Acetyl-L-methioninamide is a critical consideration for its storage and use in experimental protocols. The primary points of lability are the methionine side chain and the amide bonds of the backbone.

Oxidative Stability

The thioether group in the methionine side chain is highly susceptible to oxidation, which can be induced by exposure to atmospheric oxygen, light, heat, or oxidizing agents.[2] This oxidation primarily yields methionine sulfoxide and, under stronger conditions, methionine sulfone.

-

N-Acetyl-L-methioninamide → N-Acetyl-L-methionine sulfoxide → N-Acetyl-L-methionine sulfone

This oxidative degradation is a significant concern. However, this susceptibility to oxidation also makes N-acetyl-L-methionine (and by extension, the amide) an effective antioxidant and stabilizer for therapeutic proteins like human serum albumin, where it acts as a scavenger of reactive oxygen species (ROS).[3]

Hydrolytic Stability

The amide bonds in N-Acetyl-L-methioninamide can undergo hydrolysis, particularly under acidic or basic conditions.

-

Acidic Hydrolysis: Studies on N-acylated amino acid amides have revealed an unexpected hydrolytic instability of the C-terminal amide bond under mildly acidic conditions (e.g., trifluoroacetic acid/water mixtures) at room temperature.[4] This can lead to the formation of N-Acetyl-L-methionine.

-

Basic Hydrolysis: Under strong basic conditions, both the N-terminal acetyl amide and the C-terminal primary amide are susceptible to hydrolysis.

The primary degradation pathways are deamination (hydrolysis of the C-terminal amide) and, to a lesser extent, deacetylation (hydrolysis of the N-terminal amide).[5]

Caption: Major degradation pathways for N-Acetyl-L-methioninamide.

Forced Degradation Studies

To fully characterize the stability of N-Acetyl-L-methioninamide, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[2]

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Prepare solutions of N-Acetyl-L-methioninamide in appropriate solvents and expose them to a range of stress conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80°C) and solution at elevated temperature.

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing a chromatographic method that separates the parent compound from all significant degradation products.

-

Peak Identification: Use mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.

IV. Analytical Methodologies

Robust analytical methods are required to quantify N-Acetyl-L-methioninamide and its potential degradants. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommendation | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile or Methanol | Provides good peak shape and resolution. A gradient elution may be necessary to separate degradants. |

| Detection | UV at 200-220 nm | The amide bonds provide UV absorbance at low wavelengths. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temperature | 25-30°C | Ensures reproducible retention times. |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating assay.

V. Conclusion and Future Directions

N-Acetyl-L-methioninamide is a valuable molecular tool for biochemical and pharmaceutical research. While specific data on its solubility and stability are not abundant, a comprehensive understanding can be constructed from its known hydrophobicity, the behavior of the N-acetyl amino acid amide class, and the known chemistry of the methionine side chain. It is expected to be a water-soluble compound with significant solubility in polar organic solvents, particularly organic acids and fluorinated alcohols. The primary stability concerns are the oxidation of its thioether side chain and the hydrolysis of its amide bonds under acidic or basic conditions.

For researchers and drug development professionals, it is imperative to perform specific solubility and stability studies tailored to their intended application and formulation. The protocols and methodologies outlined in this guide provide a robust framework for such characterizations, ensuring the reliable and effective use of N-Acetyl-L-methioninamide in advancing scientific discovery.

References

- Fauchère, J. L., & Pliška, V. (1983). Hydrophobic parameters Π of amino-acid side-chains from the partitioning of N-acetyl-amino-acid amides. European Journal of Medicinal Chemistry, 18(4), 369-375.

- Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615.

-

PubChem. (n.d.). N-acetyl-L-methionine. National Center for Biotechnology Information. Retrieved from [Link]

- Anraku, M., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 984-992.

-

BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Journal of Organic Chemistry. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

- Sato, L. S., et al. (2017). Degradation pathways of amino acids during thermal utilization of biomass: a review. Renewable and Sustainable Energy Reviews, 77, 1313-1328.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

Methodological & Application

Application Note: A Robust Protocol for the Solid-Phase Synthesis of Ac-Met-NH2

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-acetylated, C-terminally amidated methionine (Ac-Met-NH2) using manual Fmoc-based solid-phase peptide synthesis (SPPS). We detail every critical step, from the selection of the appropriate resin and coupling reagents to on-resin modifications and final cleavage. Special emphasis is placed on strategies to mitigate the common side reaction of methionine oxidation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for producing high-purity peptides with these specific terminal modifications, which are common in biologically active molecules.

Introduction

N-terminal acetylation and C-terminal amidation are crucial modifications in peptide chemistry, often enhancing biological activity, stability against enzymatic degradation, and altering pharmacokinetic profiles. The synthesis of peptides incorporating these features, such as this compound, requires a carefully planned strategy. Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme is the most widely adopted method for this purpose due to its mild deprotection conditions and compatibility with a wide range of chemistries.[1][2][3]

This protocol focuses on the manual synthesis of this compound, a simple yet illustrative model for more complex modified peptides. We will address the key challenges, including the selection of an appropriate solid support to yield a C-terminal amide, the efficient coupling of Fmoc-Met-OH, the on-resin N-terminal acetylation, and a specialized cleavage protocol designed to prevent the oxidation of the methionine side chain—a common and problematic side reaction.[4][5][6]

Materials and Reagents

High-quality reagents are paramount for a successful synthesis. The following table outlines the necessary materials.

| Reagent/Material | Grade | Recommended Supplier(s) | Purpose |

| Rink Amide AM Resin | 100-200 mesh, ~0.6 mmol/g | ChemPep, Aapptec | Solid support for C-terminal amide peptides[7][8] |

| Fmoc-Met-OH | Peptide Synthesis Grade | CEM Corporation, ChemPep | Methionine amino acid building block[9] |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Aapptec, Sigma-Aldrich | Coupling reagent[10] |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Peptide Synthesis Grade | Bachem, CEM Corporation | Racemization suppressing additive[11][12] |

| Piperidine | Anhydrous | Sigma-Aldrich, Alfa Aesar | Fmoc deprotection agent[1] |

| Acetic Anhydride | ACS Reagent Grade | Sigma-Aldrich | N-terminal acetylation (capping) agent[13] |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Bachem, Sigma-Aldrich | Base for coupling and acetylation reactions[12] |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | VWR, Fisher Scientific | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | ACS Reagent Grade | VWR, Fisher Scientific | Solvent for washing and swelling |

| "Reagent H" Cleavage Cocktail | N/A | Prepared in-house | Cleavage and global deprotection[4][5][14] |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Component of cleavage cocktail |

| Phenol | ACS Reagent Grade | Sigma-Aldrich | Scavenger in cleavage cocktail |

| Thioanisole | 99% | Sigma-Aldrich | Scavenger in cleavage cocktail |

| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich | Scavenger in cleavage cocktail |

| Dimethylsulfide (DMS) | ACS Reagent Grade | Sigma-Aldrich | Scavenger in cleavage cocktail |

| Ammonium Iodide (NH4I) | 99.99% | Sigma-Aldrich | Reduces methionine oxidation[4] |

| Diethyl Ether | Anhydrous, Cold | VWR, Fisher Scientific | Peptide precipitation |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC mobile phase |

| Water | HPLC Grade | Fisher Scientific | HPLC mobile phase |

Experimental Protocols

Synthesis Workflow Overview

The synthesis of this compound follows a multi-step process beginning with the solid support and culminating in a purified peptide. The workflow is designed to ensure high yield and purity by addressing potential side reactions at each stage.

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and Swelling

-

Rationale: Proper swelling of the polystyrene resin is critical to ensure that all reactive sites are accessible for subsequent chemical steps.

-

Place 167 mg of Rink Amide AM resin (~0.6 mmol/g loading) into a fritted peptide synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF and wash the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL).

Step 2: Initial Fmoc Deprotection

-

Rationale: The Rink Amide linker is supplied with a terminal Fmoc-protected amine.[7][8] This group must be removed to expose the amine for coupling the first amino acid.

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 3: Fmoc-Met-OH Coupling

-

Rationale: We employ a DIC/Oxyma activation method. DIC is a carbodiimide that activates the carboxylic acid of the amino acid.[10] Oxyma is added as a catalyst and to suppress racemization, which is superior to the traditional, potentially explosive HOBt.[11][12]

-

In a separate vial, dissolve Fmoc-Met-OH (148.6 mg, 0.4 mmol, 4 eq.) and Oxyma Pure (56.8 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

-

Add DIC (62 µL, 0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Quality Control: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (clear/yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Step 4: N-Terminal Acetylation (Capping)

-

Rationale: Acetylation, or "capping," is performed on the free N-terminal amine after the final coupling cycle.[15][16] This is achieved using acetic anhydride, which reacts with the primary amine to form a stable amide bond.[13]

-

First, remove the N-terminal Fmoc group from the methionine residue by following the procedure in Step 2 .

-

Prepare the acetylation solution: 10% acetic anhydride and 5% DIPEA in DMF (v/v/v). For a 5 mL solution, use 0.5 mL acetic anhydride, 0.25 mL DIPEA, and 4.25 mL DMF.

-

Add 5 mL of the freshly prepared acetylation solution to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 5: Cleavage and Deprotection

-

Rationale: The thioether side chain of methionine is highly susceptible to oxidation during acidic cleavage, forming methionine sulfoxide.[6] To prevent this, a specialized cleavage cocktail known as "Reagent H" is used.[4][5] This cocktail contains scavengers like thioanisole and EDT to trap reactive carbocations and ammonium iodide to act as a reducing agent, minimizing oxidation.[4][14]

-

Prepare "Reagent H" cleavage cocktail (10 mL):

-

Trifluoroacetic Acid (TFA): 8.1 mL

-

Phenol: 0.5 g

-

Thioanisole: 0.5 mL

-

1,2-Ethanedithiol (EDT): 0.25 mL

-

Water: 0.3 mL

-

Dimethylsulfide (DMS): 0.2 mL

-

Ammonium Iodide (NH4I): 0.15 g

-

-

Place the dry, peptide-bound resin in a 50 mL round-bottom flask.

-

Add 10 mL of the cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-3 hours. The solution will typically turn yellow/orange due to the scavengers.

-

Filter the resin through a fritted funnel, collecting the filtrate in a 50 mL centrifuge tube.

-

Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation and Purification

-

Rationale: The peptide is insoluble in cold diethyl ether, allowing it to be precipitated from the acidic cleavage solution. Subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is necessary to isolate the target peptide from any deletion sequences or byproducts.[17][18][19]

-

Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.

-

Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000 x g for 10 minutes.

-

Carefully decant the ether. Wash the peptide pellet twice with 20 mL of cold ether, centrifuging after each wash.

-

After the final wash, dry the peptide pellet under a stream of nitrogen to remove residual ether.

-

Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water and purify using RP-HPLC on a C18 column. A standard gradient is 5-95% Acetonitrile (containing 0.1% TFA) over 30 minutes.

-

Collect fractions and analyze by LC-MS to identify those containing the pure product (Expected Mass [M+H]⁺: ~207.08).[20][21]

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data and Expected Results

The success of the synthesis is determined by the purity and identity of the final product.

Analytical Characterization

| Technique | Parameter | Expected Result | Purpose |

| RP-HPLC | Purity | >95% (after purification) | Assesses purity and identifies impurities[17][19] |

| LC-MS | Mass [M+H]⁺ | Observed: ~207.1 Da | Confirms the identity and mass of the target peptide[18][21] |

-

Note on MS: The absence of a peak at ~223.1 Da (M+16) is critical, as this would indicate the presence of the oxidized methionine sulfoxide byproduct. The use of Reagent H is specifically designed to minimize or eliminate this impurity.[5][6]

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete coupling; premature chain termination. | Double couple all amino acids; use fresh, high-quality reagents. |

| High levels of Met(O) | Oxidation during cleavage. | Ensure cleavage cocktail is freshly prepared; use Reagent H or a similar optimized cocktail with scavengers.[4][14] |

| Incomplete Acetylation | Inefficient capping reaction. | Use fresh acetic anhydride; ensure the N-terminal Fmoc group was fully removed prior to acetylation. |

| Alkylation of Met | Reaction with carbocations from protecting groups. | Use sufficient scavengers (e.g., TIS, EDT, thioanisole) in the cleavage cocktail.[22][23] |

Conclusion

This application note provides a validated, step-by-step protocol for the synthesis of this compound. By utilizing Rink Amide resin for C-terminal amidation, standard Fmoc chemistry for peptide elongation, a straightforward on-resin acetylation step, and a specialized cleavage cocktail to protect the methionine side chain, researchers can reliably produce this and other similarly modified peptides with high purity. The principles and techniques described herein are foundational and can be adapted for the synthesis of more complex and therapeutically relevant peptide amides.

References

- Rink Amide-AM Resin(200-400 mesh, 0.3-1.0 mmol/g). ChemPep.

- A cleavage cocktail for methionine-containing peptides. PubMed - NIH.

- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.

- Mastering Peptide Synthesis: A Comprehensive Guide to Rink Amide AM Resin for C-Terminal Peptide Amides. NINGBO INNO PHARMCHEM CO.,LTD.

- Rink Amide Resin, MBHA Resin. Applied Polytech.

- Fmoc-Met-OH – Standard methionine deriv

- Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.

- Coupling Reagents. Aapptec Peptides.

- C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their form

- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein.

- A cleavage cocktail for methionine-containing peptides. Semantic Scholar.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- Peptide Coupling Reagents, More than a Letter Soup.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides.

- Peptide synthesis. Wikipedia.

- Technical Support Center: Optimizing Cleavage of Peptides Containing Heavy Methionine. Benchchem.

- HPLC Analysis Methods for Peptide Characteriz

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.

- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz

- N-Terminus Acetyl

- Fmoc-Met-OH.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- A highly efficient in situ N-acetylation approach for solid phase synthesis.

- Planning a Peptide Synthesis. AAPPTec.

- Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH.

- Automated N-Terminal Acetyl

- SYNTHESIS NOTES. Aapptec Peptides.

- Incorporation of thioamide linkages into a growing peptide under SPPS conditions improved by salt effects. PubMed.

- Peptide Synthesis and Purification – Ac-HNPGYP-NH2 was synthesized according to published methods using standard solid-phase.

- Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route.

- SPPS Resins Impact the PNA-Syntheses' Improvement. PMC - NIH.

- Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. NIH.

- Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applic

- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.

- Overview of Custom Peptide Synthesis.

- SPPS Reagents Explained: A Complete Guide.

- Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chempep.com [chempep.com]

- 3. youtube.com [youtube.com]

- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc-Met-OH [cem.com]

- 10. peptide.com [peptide.com]

- 11. people.uniurb.it [people.uniurb.it]

- 12. bachem.com [bachem.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. pepdoopeptides.com [pepdoopeptides.com]

- 18. researchgate.net [researchgate.net]

- 19. biovera.com.au [biovera.com.au]

- 20. ijsra.net [ijsra.net]

- 21. agilent.com [agilent.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. peptide.com [peptide.com]

Application Note: A Practical Guide to the Synthesis of Ac-Met-NH₂ via Fmoc-Based Solid-Phase Peptide Synthesis

Abstract

This comprehensive application note provides a detailed protocol and expert insights for the synthesis of N-acetyl-L-methionine amide (Ac-Met-NH₂) using 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). Methionine, a sulfur-containing amino acid, presents unique challenges, primarily the susceptibility of its thioether side chain to oxidation. This guide offers a robust methodology for researchers, scientists, and drug development professionals, detailing every critical step from resin selection to final cleavage and purification. We will explore the causality behind experimental choices, including the selection of an amide resin, appropriate coupling reagents, a strategic N-terminal acetylation step, and the formulation of a specialized cleavage cocktail designed to mitigate oxidative side reactions. The protocols provided herein are designed to be self-validating, ensuring high yield and purity of the target molecule.

Introduction: The Significance of Modified Amino Acids

N-acetylated and C-amidated amino acids like Ac-Met-NH₂ serve as vital building blocks and peptide mimetics in drug discovery and biochemical research. The N-terminal acetyl group and C-terminal amide neutralize the respective charges of the terminal amine and carboxylic acid, which is often necessary when mimicking an internal residue of a larger protein to avoid unnatural charge effects.[1] Methionine, in particular, is a crucial residue in many biologically active peptides, but its synthesis is complicated by the nucleophilic nature of its thioether side chain.[2]

The primary challenge during Fmoc-SPPS of methionine-containing peptides is the oxidation of the thioether to methionine sulfoxide (Met(O)).[3][4] This oxidation can occur during the synthesis but is most pronounced during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[2][5] The formation of Met(O) introduces a diastereomeric impurity (+16 Da) that is often difficult to separate from the desired product, complicating purification and reducing overall yield.[3][4]

This guide presents a strategic approach to synthesize Ac-Met-NH₂ that directly addresses these challenges, ensuring a high-purity final product.

The Strategic Synthesis Workflow

The synthesis of Ac-Met-NH₂ via Fmoc-SPPS is a multi-step process that begins with a resin functionalized to yield a C-terminal amide upon cleavage. The workflow is designed to protect the reactive groups and manage the specific vulnerabilities of the methionine side chain.

Below is a diagram illustrating the overall synthetic strategy.

Caption: High-level workflow for Ac-Met-NH₂ synthesis.

Core Principles and Methodologies

Resin Selection: The Foundation for a C-Terminal Amide

To obtain a C-terminal amide, the synthesis must start on a resin specifically designed for this purpose. The choice of resin is critical as its linker chemistry dictates the functionality of the C-terminus after cleavage.

-

Recommended Resin: Rink Amide resin is the preferred choice for this application. Its acid-labile linker is stable under the basic conditions of Fmoc deprotection but is readily cleaved by TFA to release the peptide as a C-terminal amide.[1] Sieber amide resins are another suitable alternative.[1]

Coupling Step: Activating and Attaching Fmoc-Met-OH

The methionine is introduced as an N-terminally protected Fmoc-Met-OH derivative. The thioether side chain of methionine is generally left unprotected in Fmoc chemistry.[4][6] While protected versions like Fmoc-Met(Trt)-OH exist to prevent side reactions, they are often unnecessary for a simple synthesis if proper cleavage conditions are used.[7]

The coupling reaction involves the activation of the carboxylic acid of Fmoc-Met-OH to facilitate amide bond formation with the free amine on the resin.

-

Activation Chemistry: In-situ activation is the most common and efficient method.[8] Reagents are categorized into two main families: carbodiimides and onium salts (aminium/phosphonium).

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is highly effective and, being a liquid, is convenient for manual and automated synthesis.[8][9]

-

Onium Salts: Reagents like HBTU and HATU are highly efficient but can be more expensive.[9][10] For a single coupling, DIC in combination with an additive is both cost-effective and highly efficient.

-

-

Additive for Racemization Suppression: Additives like OxymaPure (Ethyl cyanohydroxyiminoacetate) are used with DIC to form an active ester, which enhances coupling efficiency and suppresses potential racemization.

The overall coupling reaction is depicted below.

Caption: Schematic of the coupling reaction.

N-Terminal Modification: Deprotection and Acetylation

Once the Fmoc-Met-OH is successfully coupled to the resin, the N-terminal Fmoc group must be removed to expose the free amine.

-

Fmoc Deprotection: This is achieved by treating the resin with a mild base. A solution of 20% piperidine in dimethylformamide (DMF) is standard and effectively removes the Fmoc group via a β-elimination mechanism.[][12]

Following deprotection, the newly freed N-terminal amine is "capped" with an acetyl group.

-

Acetylation: This is a terminal step that prevents further chain elongation and neutralizes the N-terminal charge.[1] It is typically accomplished by treating the resin with acetic anhydride and a mild base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF.[13]

Cleavage: Releasing the Product while Protecting Methionine

The final and most critical step is the cleavage of the Ac-Met-NH₂ from the resin support and the simultaneous removal of any side-chain protecting groups (though none are used for Met in this protocol). The high concentration of acid (TFA) required for cleavage generates reactive carbocations from the resin linker, which can cause two major side reactions with methionine:

-

Oxidation: Formation of methionine sulfoxide (Met(O)).[3][4]

-

S-alkylation: Attachment of tert-butyl groups to the sulfur atom.[3][5][14]

To prevent these side reactions, a specialized cleavage cocktail containing "scavengers" is essential.

-

Optimized Cleavage Cocktail: A standard cleavage cocktail is often insufficient for methionine. A formulation known as Reagent H or a modification thereof provides excellent protection.[15][16][17] The components of this cocktail and their functions are outlined in the table below.

| Component | Typical % (v/v) | Function |

| Trifluoroacetic Acid (TFA) | ~80-90% | Cleaves the peptide from the resin. |

| Water | ~2.5-5% | Suppresses tert-butylation of Trp (not present here, but good practice). |

| Thioanisole | ~5% | Scavenger that limits oxidation and S-alkylation.[18] |

| 1,2-Ethanedithiol (EDT) | ~2.5% | Potent scavenger that prevents re-attachment of the peptide to the resin. |

| Dimethylsulfide (DMS) | ~2% | Reduces any Met(O) that may have formed back to Met.[4] |

| Ammonium Iodide (NH₄I) | ~1.5% (w/v) | Works synergistically with DMS to prevent oxidation.[4][15][16] |